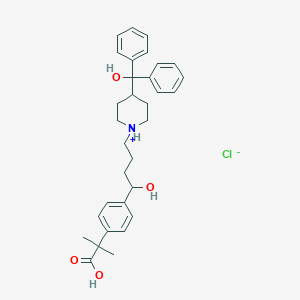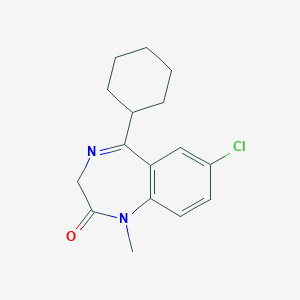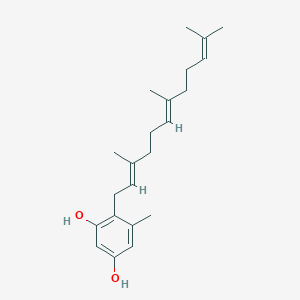
Fexofenadine hydrochloride
Übersicht
Beschreibung
Fexofenadine hydrochloride is a second-generation antihistamine used primarily to treat allergy symptoms such as hay fever and urticaria. It is a selective peripheral H1 receptor antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms . Unlike first-generation antihistamines, this compound does not easily cross the blood-brain barrier, reducing the risk of sedation .
Wissenschaftliche Forschungsanwendungen
Fexofenadinhydrochlorid wird aufgrund seiner Antihistamin-Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Es wird in Studien zu allergischen Reaktionen, Entzündungen und Histaminrezeptoraktivität verwendet . Darüber hinaus wird es in pharmakokinetischen Studien eingesetzt, um seine Absorption, Verteilung, Metabolisierung und Ausscheidung zu verstehen . Seine Phasenumwandlungseigenschaften während Nassgranulationsprozessen werden ebenfalls untersucht, um die Arzneimittelformulierung und -leistung zu verbessern .
5. Wirkmechanismus
Fexofenadinhydrochlorid wirkt durch selektive Antagonisierung von H1-Rezeptoren auf der Oberfläche von Zellen in verschiedenen Organsystemen . Durch die Blockierung dieser Rezeptoren verhindert es die Aktivierung von Histamin und reduziert so allergische Symptome wie Niesen, Juckreiz und Schwellung . Es überwindet nicht die Blut-Hirn-Schranke, was zentrale Nervensystemwirkungen wie Schläfrigkeit minimiert .
Ähnliche Verbindungen:
Loratadin: Ähnlich in der Funktion, aber mit einer längeren Wirkdauer.
Desloratadin: Ein Metabolit von Loratadin mit ähnlichen Eigenschaften, aber potenter.
Einzigartigkeit: Fexofenadinhydrochlorid ist einzigartig in seinen minimalen sedativen Wirkungen und seiner Fähigkeit, eine wirksame Linderung von Allergiesymptomen ohne signifikante Beteiligung des zentralen Nervensystems zu gewährleisten . Es ist auch bekannt für seinen schnellen Wirkungseintritt und seine lange Wirkdauer, was es für viele Patienten zur bevorzugten Wahl macht .
Wirkmechanismus
Target of Action
Fexofenadine hydrochloride is a specific antagonist at H1 histamine receptors . These receptors are present on various types of smooth muscle, endothelial cells, and in the heart . The H1 receptor is the primary target of Fexofenadine, and it carries little-to-no activity at off-targets .
Mode of Action
Fexofenadine competes with histamine for the H1 receptor on effector cells in the blood vessels, gastrointestinal tract, and respiratory tract . This is in contrast to first-generation antihistamines, such as diphenhydramine .
Biochemical Pathways
It is known that histamine is a major chemical mediator in the pathogenesis of allergic disease . Histamine is released, predominantly by mast cells, in response to cross-linking by allergens of specific immunoglobulin E antibodies bound to the cell membrane, as well as by some chemical stimuli . Activation by histamine of H1 receptors causes many of the typical symptoms of allergic diseases .
Pharmacokinetics
Fexofenadine has a bioavailability of 30-41% . It is metabolized in the liver, with less than 5% of the dose undergoing hepatic metabolism . The elimination half-life of Fexofenadine is 14.4 hours . The principal pathways of Fexofenadine elimination are biliary and renal .
Result of Action
Fexofenadine provides relief from physical symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria .
Action Environment
The action of Fexofenadine can be influenced by environmental factors. For instance, Fexofenadine has been reported to interact with grapefruit juice, and similar interactions have been observed with orange juice and apple juice . Therefore, ingestion of these juices should be separated from Fexofenadine administration by at least 4 hours .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Fexofenadine hydrochloride plays a crucial role in biochemical reactions by selectively binding to H1 histamine receptors. This binding inhibits the action of histamine, a compound involved in allergic responses. This compound interacts with various biomolecules, including histamine receptors on the surface of cells. By blocking these receptors, it prevents histamine from exerting its effects, thereby reducing symptoms such as itching, swelling, and redness .
Cellular Effects
This compound influences various cellular processes by blocking histamine receptors on different cell types, including mast cells, basophils, and epithelial cells. This inhibition prevents the release of inflammatory mediators and reduces allergic responses. Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, leading to decreased production of pro-inflammatory cytokines and other mediators .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively binding to H1 histamine receptors, thereby blocking histamine from activating these receptors. This binding prevents the downstream signaling cascade that leads to allergic symptoms. This compound does not cross the blood-brain barrier, which minimizes central nervous system side effects such as drowsiness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time. The compound shows minimal degradation and maintains its efficacy in reducing allergic symptoms. Long-term studies have demonstrated that this compound remains effective and well-tolerated, with no significant changes in its pharmacological profile over extended periods .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, some toxic effects such as dizziness, drowsiness, and dry mouth have been reported. These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity .
Metabolic Pathways
This compound is minimally metabolized in the liver, with only about 5% of the ingested dose undergoing hepatic metabolism. The primary metabolic pathways involve the formation of a methyl ester and a carboxylate metabolite. The enzymes responsible for these metabolic transformations have not been fully elucidated. The majority of the drug is excreted unchanged in feces and urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with organic anion transporters, which play a role in its excretion and detoxification. The compound does not cross the blood-brain barrier, which limits its central nervous system effects. This compound is primarily localized in peripheral tissues, where it exerts its antihistamine effects .
Subcellular Localization
This compound is primarily localized in the plasma membrane, where it binds to H1 histamine receptors. This localization is crucial for its function as an antihistamine, as it allows the compound to effectively block histamine from binding to its receptors. The compound does not undergo significant post-translational modifications or targeting to specific organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fexofenadine hydrochloride typically involves the reduction of a carboxylate derivative, followed by hydrolysis with a base to obtain the carboxylic acid derivative . One common method includes the use of potassium bicarbonate and methylene dichloride for extraction, followed by the addition of concentrated hydrochloric acid .
Industrial Production Methods: Industrial production of this compound involves several steps, including sieving the main medicament and auxiliary materials, dissolving polyvinylpyrrolidone in ethanol solution, and mixing the components to form granules . The granules are then dried, mixed with additional materials, and tabletted and coated .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fexofenadinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Oxidation: Beinhaltet die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Reduktion: Umfasst typischerweise Reduktionsmittel wie Natriumborhydrid.
Substitution: Verwendet häufig Halogenierungsmittel für Halogenierungsreaktionen.
Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Fexofenadin, wie z. B. seine Carboxylat- und Hydroxyl-Derivate .
Vergleich Mit ähnlichen Verbindungen
Loratadine: Similar in function but has a longer duration of action.
Desloratadine: A metabolite of loratadine with similar properties but more potent.
Uniqueness: this compound is unique in its minimal sedative effects and its ability to provide effective relief from allergic symptoms without significant central nervous system involvement . It is also known for its rapid onset of action and long duration of effect, making it a preferred choice for many patients .
Eigenschaften
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJFVPUCXDGFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048716 | |
| Record name | Fexofenadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
71.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
153439-40-8 | |
| Record name | Fexofenadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153439-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fexofenadine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153439408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FEXOFENADINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fexofenadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEXOFENADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S068B75ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)



![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)





